2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate
Overview
Description
2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C16H13IO4. It is a derivative of benzoic acid and contains both an iodo and a methoxy group on the benzene ring, as well as an oxo group and a phenylethyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate typically involves the esterification of 3-iodo-4-methoxybenzoic acid with 2-oxo-2-phenylethanol. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-substituted-4-methoxybenzoates.
Oxidation: Formation of 3-iodo-4-hydroxybenzoates.
Reduction: Formation of 2-hydroxy-2-phenylethyl 3-iodo-4-methoxybenzoate.
Scientific Research Applications
2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodo and methoxy groups can influence its binding affinity and specificity. The oxo group may participate in hydrogen bonding or other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 3-chloro-4-methoxybenzoate
- 2-oxo-2-phenylethyl 3-bromo-4-methoxybenzoate
- 2-oxo-2-phenylethyl 3-fluoro-4-methoxybenzoate
Uniqueness
2-oxo-2-phenylethyl 3-iodo-4-methoxybenzoate is unique due to the presence of the iodo group, which can significantly affect its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and reaction pathways.
Properties
IUPAC Name |
phenacyl 3-iodo-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO4/c1-20-15-8-7-12(9-13(15)17)16(19)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNYKSORQCJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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